molecular formula C9H10BrNO B13688828 7-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

7-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B13688828
M. Wt: 228.09 g/mol
InChI Key: NTVFGNOOYAFNRM-UHFFFAOYSA-N
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Description

7-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the class of benzoxazines It is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 3rd position on the benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

7-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:

    Medicinal Chemistry: It has been studied for its potential anticancer properties.

    Materials Science: Benzoxazine resins are known for their thermal stability and mechanical properties, making them useful in advanced materials.

    Biological Studies: The compound can be used as a building block for synthesizing biologically active molecules.

Mechanism of Action

The mechanism of action of 7-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes or receptors involved in cancer cell proliferation. Molecular docking studies have shown that derivatives of this compound can bind to the epidermal growth factor receptor (EGFR), thereby inhibiting its activity and leading to reduced cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine
  • 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
  • 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine

Uniqueness

Compared to similar compounds, 7-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of both a bromine atom and a methyl group on the benzoxazine ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

7-bromo-3-methyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C9H10BrNO/c1-6-5-12-9-4-7(10)2-3-8(9)11-6/h2-4,6,11H,5H2,1H3

InChI Key

NTVFGNOOYAFNRM-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C(N1)C=CC(=C2)Br

Origin of Product

United States

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